2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with 2-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable nucleophiles.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can modify the functional groups on the phenyl rings.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with biological targets effectively.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors, disrupting cellular processes, and leading to antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-(2-bromophenyl)-1,3,4-oxadiazole
- 2-(4-fluorophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
- 2-(4-methylphenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with biological targets. This distinct structure may result in different biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKJBVPFTHVCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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